1-Benzylamino-2-methyl-but-3-en-2-ol
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Overview
Description
1-(Benzylamino)-2-methyl-3-buten-2-ol is an organic compound that features a benzylamino group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-2-methyl-3-buten-2-ol typically involves the reaction of benzylamine with 2-methyl-3-buten-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of 1-(Benzylamino)-2-methyl-3-buten-2-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-2-methyl-3-buten-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary alcohols and amines.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
1-(Benzylamino)-2-methyl-3-buten-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-2-methyl-3-buten-2-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Benzylamine: Shares the benzylamino group but lacks the butenol backbone.
2-Methyl-3-buten-2-ol: Contains the butenol structure but lacks the benzylamino group.
1-Benzylimidazole: Features a benzyl group attached to an imidazole ring, differing in structure and reactivity .
Uniqueness: 1-(Benzylamino)-2-methyl-3-buten-2-ol is unique due to its combined benzylamino and butenol functionalities, allowing it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(benzylamino)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C12H17NO/c1-3-12(2,14)10-13-9-11-7-5-4-6-8-11/h3-8,13-14H,1,9-10H2,2H3 |
InChI Key |
RSULUGSUEKOWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)(C=C)O |
Origin of Product |
United States |
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